Sos1-IN-13 Biochemical SOS1 Inhibition: Quantitative Comparison with BI-3406, BAY-293, and MRTX0902
Sos1-IN-13 inhibits SOS1 with an IC50 of 6.5 nM, placing its biochemical potency between BI-3406 (5 nM) and BAY-293 (21 nM), while substantially exceeding MRTX0902 (46 nM) by approximately 7-fold [1] [2] [3]. For researchers requiring maximal biochemical target engagement in cell-free systems, Sos1-IN-13 offers potency approaching that of the clinical-stage candidate BI-3406 while maintaining a distinct chemotype.
| Evidence Dimension | Biochemical SOS1 inhibition (IC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | BI-3406: 5 nM; BAY-293: 21 nM; MRTX0902: 46 nM |
| Quantified Difference | Sos1-IN-13 is 3.2-fold more potent than BAY-293 and 7.1-fold more potent than MRTX0902; 1.3-fold less potent than BI-3406 |
| Conditions | Biochemical SOS1 inhibition assay (vendor-reported, assay specifics not fully disclosed) |
Why This Matters
Higher biochemical potency enables lower compound concentrations in in vitro studies, reducing potential off-target effects and conserving compound consumption for cost-sensitive screening campaigns.
- [1] Hofmann MH, et al. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition. Cancer Discovery. 2021;11(1):142-157. doi:10.1158/2159-8290.CD-20-0142. View Source
- [2] Hillig RC, et al. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction. Proc Natl Acad Sci USA. 2019;116(7):2551-2560. doi:10.1073/pnas.1812963116. View Source
- [3] Ketcham JM, et al. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction. J Med Chem. 2022;65(14):9678-9690. doi:10.1021/acs.jmedchem.2c00741. View Source
